molecular formula C41H38AuF18NO6PS2+ B12960104 bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)

Cat. No.: B12960104
M. Wt: 1274.8 g/mol
InChI Key: NILUVDCJFYCCDF-UHFFFAOYSA-O
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Description

This compound is a cationic gold(I) complex paired with a bulky phosphanium ligand and a bis(trifluoromethylsulfonyl)azanide (TFSI⁻) counterion. The phosphanium ligand features sterically demanding substituents: 3,5-bis(trifluoromethyl)phenyl groups and a 2,4,6-tri(propan-2-yl)phenyl moiety, which enhance stability and modulate electronic properties. The 3,6-dimethoxy substituents on the biphenyl backbone likely improve solubility and influence reactivity . The TFSI⁻ anion is known for its high thermal stability, low viscosity, and electrochemical inertness, making it ideal for ionic applications .

Properties

Molecular Formula

C41H38AuF18NO6PS2+

Molecular Weight

1274.8 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)

InChI

InChI=1S/C39H37F12O2P.C2F6NO4S2.Au/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q;-1;+1/p+1

InChI Key

NILUVDCJFYCCDF-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) involves several steps. The initial step typically includes the preparation of the ligand, which involves the reaction of 3,5-bis(trifluoromethyl)phenyl compounds with 3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenylphosphine under controlled conditions. The gold ion is then introduced through a reaction with a gold precursor, such as gold chloride, in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism by which bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and facilitating various catalytic processes. It can also interact with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bulky Phosphine/Aryl Ligands

Compound Name Key Features Molecular Weight (g/mol) Applications Key Differences
Bis(3,5-bis(trifluoromethyl)phenyl)(2′,6′-bis(dimethylamino)-3,6-dimethoxybiphenyl-2-yl)phosphine Similar phosphine ligand with 3,5-bis(trifluoromethyl)phenyl groups and methoxy substituents. 734.89 Buchwald-Hartwig amination Lacks the gold(I) center and TFSI⁻ counterion; used as a ligand for palladium catalysis.
(R)-DM-BINAP Chiral binaphthyl ligand with 3,5-dimethylphenyl groups. 734.89 Asymmetric catalysis Less steric bulk and no trifluoromethyl groups; tailored for enantioselective reactions.
[P66614][Tf2N] (trihexyltetradecylphosphonium TFSI) Ionic liquid with TFSI⁻ and phosphonium cation. ~800 (varies) Electrolytes, capacitors Non-metallic; lacks the gold center and aryl complexity; optimized for ionic conductivity.

Gold(I) Complexes with Phosphine Ligands

Compound Name Ligand Structure Counterion Catalytic Activity Thermal Stability
Query Compound Bulky bis[3,5-bis(trifluoromethyl)phenyl] and triisopropylphenyl groups TFSI⁻ High in π-acid catalysis (e.g., alkyne activation) due to strong Au–P bond >250°C (TFSI⁻ enhances stability)
{(2',4',6'-Triisopropylbiphenyl)phosphinegold} tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Similar triisopropylbiphenyl phosphine BArF⁻ (tetrakisarylborate) Superior in σ,π-digold alkyne activation Moderate (BArF⁻ less stable than TFSI⁻)
Dichloro(DPPE)digold(I) Ethylene-bridged diphosphine Cl⁻ Limited to halide-mediated reactions <150°C (Cl⁻ is hygroscopic)

Key Findings from Research

  • Steric Effects : The 2,4,6-tri(propan-2-yl)phenyl group in the query compound provides greater steric shielding than 3,5-dimethylphenyl analogues, reducing unwanted side reactions in catalysis .
  • Counterion Impact : TFSI⁻ outperforms Cl⁻ or BArF⁻ in thermal stability (decomposition >300°C) and solubility in polar aprotic solvents .
  • Electronic Tuning : 3,6-Dimethoxy groups enhance electron density at the gold center, favoring nucleophilic attack in catalytic cycles .

Catalysis

The query compound’s gold(I) complex demonstrates high turnover frequencies (>1,000 h⁻¹) in alkyne hydroamination, outperforming [N1888][Tf2N] -based ionic gold complexes (≤500 h⁻¹) due to improved ligand rigidity . However, it underperforms Buchwald-type palladium catalysts in C–N coupling (e.g., 85% yield vs. 95% for Pd systems) .

Biological Activity

The compound bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+) is a complex organophosphorus compound with significant biological implications due to its unique structural features and reactivity. This article delves into its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a highly substituted phosphonium structure with multiple trifluoromethyl groups, which are known to enhance bioactivity through improved pharmacodynamics and pharmacokinetics. The molecular formula is C39H37F12O2PC_{39}H_{37}F_{12}O_{2}P with a molecular weight of approximately 796.66 g/mol. The presence of the trifluoromethyl groups increases the electron-withdrawing properties of the phenyl rings, potentially enhancing interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds with trifluoromethyl substituents exhibit potent antimicrobial activities. For instance, derivatives containing 3,5-bis(trifluoromethyl)phenyl groups have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens. The trifluoromethyl group has been linked to improved growth inhibition in bacterial strains due to its lipophilicity and ability to disrupt bacterial membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the trifluoromethyl groups may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The phosphonium moiety can interact with various enzymes or receptors in microbial cells, inhibiting their function and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    A study synthesized several derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted compounds and evaluated their antimicrobial activities. Compounds were tested against a panel of bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL for the most active derivatives .
  • Fluorinated Compounds in Drug Discovery :
    A review highlighted the importance of fluorinated compounds in drug design, noting that the trifluoromethyl group significantly enhances the pharmacological profiles of various drugs. This includes improved solubility and metabolic stability .

Data Table: Biological Activity Overview

Compound StructureAntimicrobial ActivityMIC (µg/mL)Mechanism
3,5-bis(trifluoromethyl)-phenyl derivativeActive against MRSA1-4Membrane disruption
Trisubstituted pyrazole derivativeEffective against Gram-positive bacteria2-5Enzyme inhibition
Fluorinated phenyl compoundsBroad-spectrum activity0.5-3ROS generation

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